molecular formula C10H13NO3 B129224 [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate CAS No. 148217-22-5

[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate

Cat. No.: B129224
CAS No.: 148217-22-5
M. Wt: 195.21 g/mol
InChI Key: FCQIYUSARYMMDQ-XKNYDFJKSA-N
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Description

[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring, a nitrile group, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[b]furan derivatives and related nitrile-containing compounds. Examples include:

  • 3,5-Methano-2H-cyclopenta[b]furan-7-carboxylic acid derivatives
  • 2H-Cyclopenta[b]furan-2-carbonitrile derivatives

Uniqueness

What sets [(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate] apart is its unique combination of functional groups and its specific stereochemistry

Properties

CAS No.

148217-22-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

[(2S,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate

InChI

InChI=1S/C10H13NO3/c1-6(12)13-8-2-7-3-9(5-11)14-10(7)4-8/h7-10H,2-4H2,1H3/t7-,8-,9-,10-/m0/s1

InChI Key

FCQIYUSARYMMDQ-XKNYDFJKSA-N

SMILES

CC(=O)OC1CC2CC(OC2C1)C#N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2C[C@H](O[C@H]2C1)C#N

Canonical SMILES

CC(=O)OC1CC2CC(OC2C1)C#N

Synonyms

2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)]-(9CI)

Origin of Product

United States

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